molecular formula C24H49NO B14735985 N,N-dibutylhexadecanamide CAS No. 5831-87-8

N,N-dibutylhexadecanamide

Cat. No.: B14735985
CAS No.: 5831-87-8
M. Wt: 367.7 g/mol
InChI Key: LIJJEQWAIAPJAK-UHFFFAOYSA-N
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Description

N,N-Dibutylhexadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of a hexadecanamide backbone with two butyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutylhexadecanamide can be synthesized through the reaction of hexadecanoic acid with dibutylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the butyl groups, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of butyl alcohols or butyric acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides with different alkyl or aryl groups.

Scientific Research Applications

N,N-Dibutylhexadecanamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: this compound is used in the formulation of lubricants, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N,N-dibutylhexadecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism.

Comparison with Similar Compounds

    N,N-Dimethylhexadecanamide: Similar structure but with methyl groups instead of butyl groups.

    N,N-Diethylhexadecanamide: Similar structure but with ethyl groups instead of butyl groups.

    N,N-Dibutylpentadecanamide: Similar structure but with a pentadecanamide backbone instead of hexadecanamide.

Uniqueness: N,N-Dibutylhexadecanamide is unique due to its specific combination of a hexadecanamide backbone with butyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

5831-87-8

Molecular Formula

C24H49NO

Molecular Weight

367.7 g/mol

IUPAC Name

N,N-dibutylhexadecanamide

InChI

InChI=1S/C24H49NO/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-24(26)25(22-8-5-2)23-9-6-3/h4-23H2,1-3H3

InChI Key

LIJJEQWAIAPJAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(CCCC)CCCC

Origin of Product

United States

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